2-(2-Chlorophenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone
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Description
2-(2-Chlorophenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H22ClNO2S and its molecular weight is 363.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Compounds incorporating structural features similar to "2-(2-Chlorophenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone" have been synthesized and evaluated for their biological activities. For instance, derivatives comprising furan nucleus have been investigated for their antitubercular agents, demonstrating the role of furan derivatives in medicinal chemistry as potential therapeutic agents (Bhoot, Khunt, & Parekh, 2011). Additionally, novel pyrazoline derivatives have been studied for their antiinflammatory and antibacterial activities, highlighting the versatility of these compounds in addressing various biological targets (Ravula, Babu, Manich, Rika, Chary, & Ra, 2016).
Chemical Synthesis and Characterization
The synthesis of compounds with methylthio-substituted furans and related derivatives illustrates the chemical versatility and potential applications of sulfur-containing furan derivatives in the synthesis of complex molecules (Yin, Wang, Chen, Gao, Wu, & Pan, 2008). These methodologies contribute to the development of novel compounds with potential application in various scientific and industrial fields.
Molecular Docking and Antimicrobial Activity
Research involving the synthesis and characterization of novel compounds often extends to evaluating their potential biological activities through in vitro studies and molecular docking. For example, synthesized compounds with furan and pyrazole derivatives have been screened for their antimicrobial activities, and their interactions with bacterial proteins have been studied through molecular docking (Khumar, Ezhilarasi, & Prabha, 2018). This approach helps in understanding the molecular basis of their activities and designing more effective compounds.
Structural and Theoretical Studies
Structural characterization and theoretical studies provide deep insights into the properties of synthesized compounds. Investigations into the crystal structures and theoretical calculations of specific compounds can reveal their stability, molecular interactions, and potential applications in materials science and drug design (Karthik, Kumara, Naveen, Mallesha, Mallu, Deepa Urs, & Lokanath, 2021).
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2S/c20-18-6-2-1-4-16(18)12-19(22)21-9-7-15(8-10-21)13-24-14-17-5-3-11-23-17/h1-6,11,15H,7-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJWEYHNTYEOTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.